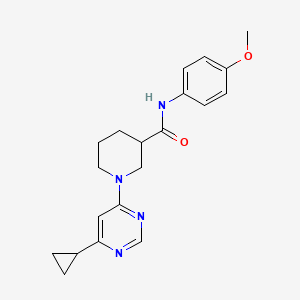

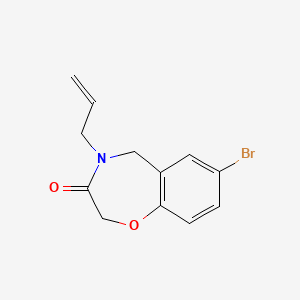

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide, also known as CPP, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. CPP's ability to selectively block the NMDA receptor has made it a valuable tool in scientific research for investigating the role of this receptor in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Clinical Use

The compound 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide, due to its structural and chemical characteristics, may be related to pharmacodynamic and pharmacokinetic properties found in similar piperidine derivatives. For instance, cisapride, a substituted piperidinyl benzamide, has shown efficacy in facilitating or restoring gastrointestinal motility, indicating the potential of related compounds in gastrointestinal disorders without significant central depressant or antidopaminergic effects (McCallum, Prakash, Campoli-Richards, & Goa, 1988). Such compounds may enhance acetylcholine release in the myenteric plexus, suggesting a similar mechanism could be explored for the subject compound in scientific research.

Chemical Structure and Biological Activities

Piperazine derivatives, including phenothiazines, have shown a range of promising biological activities. With over 50 main structures documented, these compounds exhibit antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, among others. The efficacy of phenothiazines, for instance, results from interactions with pharmacophoric substituents, multicyclic ring systems, and lipophilic characteristics allowing biological membrane penetration (Pluta, Morak-Młodawska, & Jeleń, 2011). This highlights the potential of exploring this compound in similar contexts.

Synthetic Pathways and Catalysts

The synthesis of complex molecules like this compound benefits from advancements in catalysis. Research on hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds reveals the importance of organocatalysts, metal catalysts, and green solvents in developing pharmaceutical and medicinal compounds. Such studies underscore the efficiency and versatility of catalytic methods in generating structurally diverse and bioactive molecules (Parmar, Vala, & Patel, 2023).

Potential for Novel Therapeutic Applications

The investigation of piperazine derivatives has yielded compounds with significant antineoplastic, antimicrobial, and analgesic properties. The review of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, for example, emphasizes the role of piperazine-based molecules in developing new therapeutic agents. This highlights the potential for this compound to be studied as a candidate for various pharmacological applications, given its structural similarity to these bioactive compounds (Philip et al., 2020).

Eigenschaften

IUPAC Name |

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-26-17-8-6-16(7-9-17)23-20(25)15-3-2-10-24(12-15)19-11-18(14-4-5-14)21-13-22-19/h6-9,11,13-15H,2-5,10,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVEGIDPKXCBRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2967891.png)

![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)

![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2967900.png)

![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)

![Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate](/img/structure/B2967907.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2967912.png)